Fmoc-Glu(OtBu)-Gly-OH
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Overview
Description
Fmoc-Glu(OtBu)-Gly-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester glycine, is a compound commonly used in peptide synthesis. It is a derivative of glutamic acid and glycine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl ester (OtBu) protecting group. These modifications make it a valuable building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OtBu)-Gly-OH typically involves the protection of the amino and carboxyl groups of glutamic acid and glycine. The Fmoc group is introduced to protect the amino group, while the OtBu group protects the carboxyl group. The synthesis can be carried out using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-throughput techniques and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(OtBu)-Gly-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and OtBu protecting groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for the OtBu group.
Coupling: DIC and HOBt in DMF are standard reagents for peptide coupling.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry
Fmoc-Glu(OtBu)-Gly-OH is widely used in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it a crucial component in SPPS .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular processes. It serves as a model compound for understanding the behavior of glutamic acid and glycine in peptides .
Medicine
This compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable in designing drugs that target specific proteins or enzymes .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing .
Mechanism of Action
The mechanism of action of Fmoc-Glu(OtBu)-Gly-OH involves its ability to form peptide bonds through nucleophilic attack on the carbonyl carbon of the Fmoc-protected amino group. The Fmoc group stabilizes the intermediate, allowing for efficient coupling reactions. The OtBu group protects the carboxyl group from unwanted reactions, ensuring selective deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OH)-Gly-OH: Similar structure but lacks the OtBu protecting group.
Fmoc-Glu(OtBu)-Ala-OH: Similar structure but with alanine instead of glycine.
Fmoc-Glu(OtBu)-Gly-OMe: Similar structure but with a methyl ester instead of a hydroxyl group.
Uniqueness
Fmoc-Glu(OtBu)-Gly-OH is unique due to its combination of protecting groups, which provide stability and selectivity in peptide synthesis. The presence of both Fmoc and OtBu groups allows for precise control over the synthesis process, making it a preferred choice in SPPS .
Biological Activity
Fmoc-Glu(OtBu)-Gly-OH, a derivative of glutamic acid, is widely utilized in peptide synthesis due to its unique properties. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety that facilitates the stepwise synthesis of peptides through solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, including its applications in synthetic biology, its role in various biochemical processes, and relevant research findings.
This compound is characterized by the presence of:
- Fmoc group : Provides protection for the amino group during peptide synthesis.
- OtBu (tert-butyl) ester : Protects the carboxylic acid group, enhancing solubility and stability during synthesis.
This compound is essential for constructing peptides with specific functionalities, particularly in biomedical applications.
Biological Applications
- Peptide Synthesis : this compound is a crucial building block in the synthesis of various peptides, including those involved in therapeutic applications. Its use in SPPS allows for precise control over peptide assembly, which is vital for producing bioactive compounds.
- Hydrogel Formation : Research has shown that derivatives like this compound can be incorporated into hydrogels, which are used for drug delivery and tissue engineering. These hydrogels provide a biocompatible environment for cell culture and can be tailored for specific biomedical applications .
- Ligand Development : This compound has been employed as a ligand in the synthesis of complex molecules, such as cis-substituted cyclopropane carboxylic acids, indicating its versatility in organic synthesis .
Case Studies
- Synthesis of Dipeptides : A study demonstrated the efficient synthesis of dipeptides using this compound as a key component. The yield was reported at 65%, showcasing its effectiveness in peptide coupling reactions .
- Peptide Array Screening : Another study utilized peptide arrays to assess the biological activity of peptides derived from Fmoc-protected amino acids. The results indicated that modifications to the this compound sequence could enhance cellular interactions and biological responses .
- Hydrogel Applications : Research on multicomponent hydrogels incorporating this compound highlighted their potential in regenerative medicine. These hydrogels exhibited improved mechanical properties and biocompatibility, making them suitable for tissue engineering applications .
Data Tables
Property | This compound |
---|---|
Molecular Weight | 359.43 g/mol |
Solubility | Soluble in DMF and DMSO |
Protective Groups | Fmoc (amino), OtBu (carboxylic) |
Yield in Peptide Synthesis | Up to 65% |
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLNQUBUIXIMLG-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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